

# PND-1186 In Vivo Mouse Model Application Notes and Protocols

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## Compound of Interest

Compound Name: PND-1186

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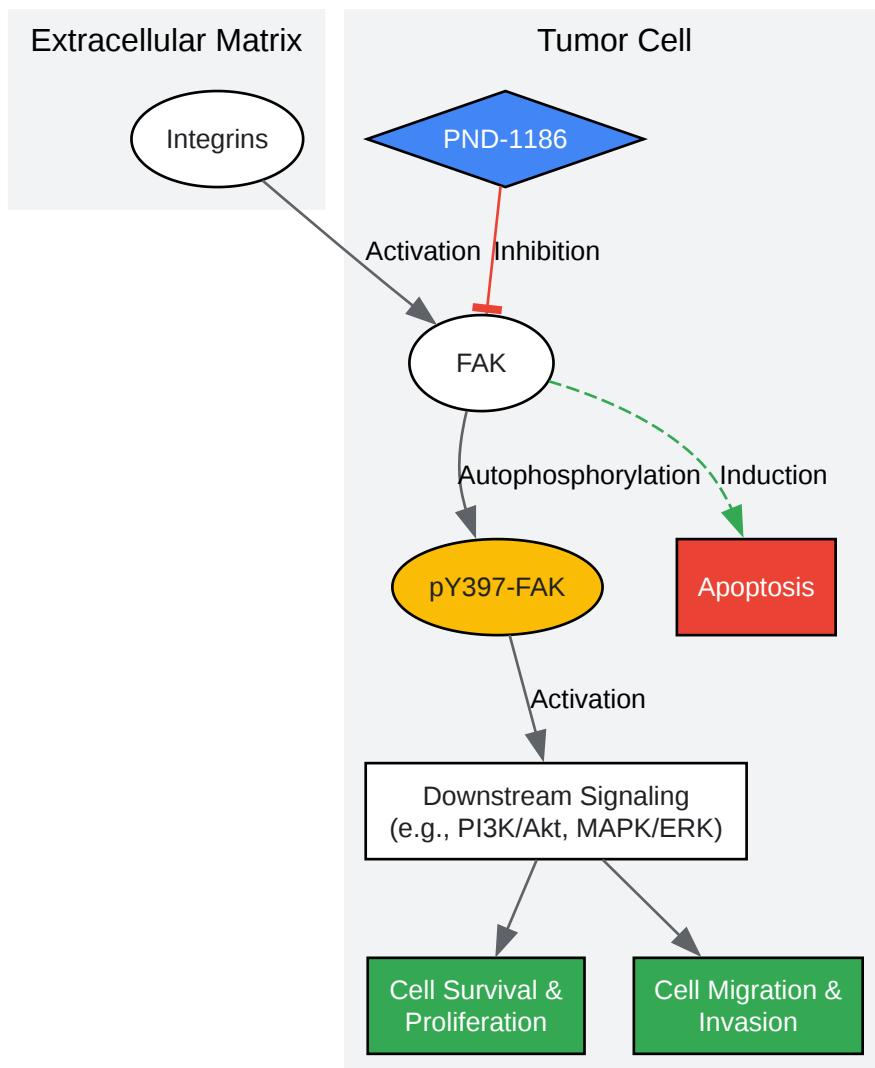
## Abstract

These application notes provide detailed protocols for the use of **PND-1186** (also known as VS-4718), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in preclinical in vivo mouse models of cancer.[1][2] **PND-1186** is a reversible, ATP-competitive inhibitor with an IC50 of 1.5 nM for recombinant FAK.[1][2][3] By inhibiting FAK, **PND-1186** disrupts key cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and invasion.[4][5] The protocols outlined below are for the use of **PND-1186** in syngeneic and xenograft mouse models of breast and ovarian cancer.

## Mechanism of Action

**PND-1186** exerts its anti-tumor effects by targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors.[4][5] FAK activation, marked by autophosphorylation at tyrosine 397 (Y397), creates a signaling hub that promotes cell survival, proliferation, and motility.[4][5] **PND-1186** competitively binds to the ATP-binding pocket of FAK, inhibiting its kinase activity and preventing the phosphorylation of downstream substrates.[1][2] This leads to the induction of apoptosis, particularly in cells grown in three-dimensional environments, and a reduction in tumor growth and metastasis.[5][6]

## PND-1186 Mechanism of Action

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Caption: **PND-1186** inhibits FAK autophosphorylation, blocking downstream signaling and promoting apoptosis.

## Quantitative Data Summary

The following tables summarize the efficacy of **PND-1186** in various in vivo mouse models.

Table 1: **PND-1186** Efficacy in 4T1 Syngeneic Breast Cancer Model

Mouse Strain	Administration Route	Dosage	Treatment Duration	Primary Outcome	Reference
BALB/c	Subcutaneous (s.c.)	30 mg/kg, b.i.d.	5 days	Slight, non-significant reduction in final tumor weight.	<a href="#">[2]</a>
BALB/c	Subcutaneous (s.c.)	100 mg/kg, b.i.d.	5 days	2-fold reduction in final tumor weight. <a href="#">[2]</a>	<a href="#">[2]</a>
BALB/c	Intraperitoneal (i.p.)	100 mg/kg	Single dose	Inhibition of FAK Tyr-397 phosphorylation for 12 hours.	<a href="#">[6]</a>
BALB/c	Oral (p.o.), gavage	150 mg/kg, b.i.d.	16 days	Significant inhibition of tumor growth and spontaneous lung metastasis.	<a href="#">[6]</a>

Table 2: **PND-1186** Efficacy in MDA-MB-231 Xenograft Breast Cancer Model

Mouse Strain	Administration Route	Dosage	Treatment Duration	Primary Outcome	Reference
SCID	Oral (p.o.), in drinking water	0.5 mg/mL	Ad libitum	Prevention of tumor growth and metastasis.	<a href="#">[6]</a>

Table 3: **PND-1186** Efficacy in ID8 Syngeneic Ovarian Cancer Model

Mouse Strain	Administration Route	Dosage	Treatment Duration	Primary Outcome	Reference
C57BL/6	Oral (p.o.), in drinking water	0.5 mg/mL	Ad libitum	Inhibition of ascites-associated tumor growth.	[5]

## Experimental Protocols

### PND-1186 Formulation and Administration

#### 1. Preparation of **PND-1186** for Subcutaneous and Intraperitoneal Injection:

- Vehicle: A common vehicle for **PND-1186** is a solution of 50% PEG400 in PBS.
- Preparation:
  - Weigh the required amount of **PND-1186** powder.
  - Dissolve the powder in the appropriate volume of the vehicle to achieve the desired final concentration for dosing.
  - Ensure the solution is clear and free of particulates before administration.

#### 2. Preparation of **PND-1186** for Oral Gavage:

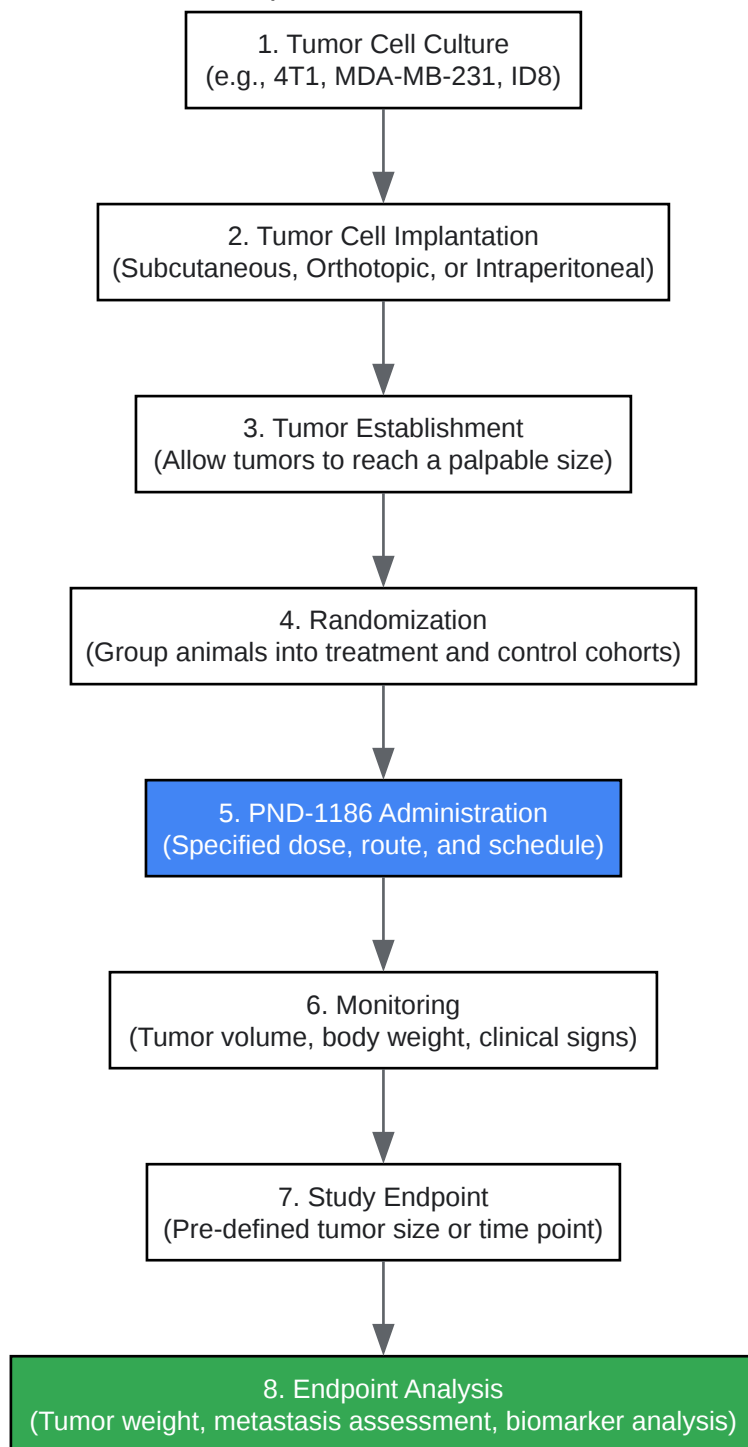
- Vehicle: Water can be used as a vehicle for oral administration.
- Preparation:
  - Suspend the required amount of **PND-1186** powder in water to the desired concentration.
  - Mix thoroughly before each administration to ensure a uniform suspension.

#### 3. Preparation of **PND-1186** for Administration in Drinking Water:

- Vehicle: 5% sucrose solution.
- Preparation:
  - Dissolve **PND-1186** in a 5% sucrose in water solution to a final concentration of 0.5 mg/mL.
  - Provide this solution to the mice ad libitum in place of regular drinking water.
  - Prepare fresh solution regularly (e.g., every 2-3 days) to ensure stability.

## In Vivo Study Workflow

## General In Vivo Experimental Workflow for PND-1186



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Caption: A generalized workflow for conducting in vivo efficacy studies with **PND-1186**.

## Protocol 1: Subcutaneous 4T1 Breast Cancer Model

- Cell Culture: Culture 4T1 murine breast carcinoma cells in appropriate media.
- Animal Model: Use female BALB/c mice, 6-8 weeks old.
- Tumor Cell Inoculation: Inject  $1 \times 10^6$  4T1 cells suspended in 100  $\mu$ L of sterile PBS subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g.,  $\sim 100 \text{ mm}^3$ ).
- Randomization: Randomly assign mice to treatment and control groups.
- Treatment Administration:
  - Control Group: Administer the vehicle solution.
  - Treatment Groups: Administer **PND-1186** at the desired dose (e.g., 30 mg/kg or 100 mg/kg) subcutaneously twice daily (b.i.d.) for the specified duration (e.g., 5 days).[\[2\]](#)
- Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor body weight and the general health of the animals.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

## Protocol 2: Orthotopic MDA-MB-231 Breast Cancer Model

- Cell Culture: Culture MDA-MB-231 human breast cancer cells.
- Animal Model: Use female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.
- Tumor Cell Inoculation: Inject  $1-5 \times 10^6$  MDA-MB-231 cells in a mixture of PBS and Matrigel into the mammary fat pad.

- Treatment Initiation: Begin treatment when tumors are established.
- Treatment Administration:
  - Control Group: Provide drinking water containing 5% sucrose.
  - Treatment Group: Provide drinking water containing 0.5 mg/mL **PND-1186** in 5% sucrose ad libitum.[\[6\]](#)
- Monitoring: Monitor tumor growth via caliper measurements or bioluminescence imaging if using luciferase-expressing cells. Monitor for signs of metastasis.
- Endpoint Analysis: At the study endpoint, collect primary tumors and organs of interest (e.g., lungs) to assess for metastatic lesions.

## Protocol 3: Intraperitoneal ID8 Ovarian Cancer Model

- Cell Culture: Culture ID8 murine ovarian carcinoma cells.
- Animal Model: Use female C57BL/6 mice, 6-8 weeks old.
- Tumor Cell Inoculation: Inject  $5-10 \times 10^6$  ID8 cells intraperitoneally.
- Treatment Initiation: Allow for a period of tumor establishment (e.g., 10-14 days).
- Treatment Administration:
  - Control Group: Provide drinking water with 5% sucrose.
  - Treatment Group: Administer 0.5 mg/mL **PND-1186** in 5% sucrose drinking water ad libitum.[\[5\]](#)
- Monitoring: Monitor for the development of ascites and clinical signs of disease progression.
- Endpoint Analysis: At the study endpoint, measure the volume of ascites fluid and collect peritoneal tumors for analysis.

## Safety and Handling



**PND-1186** is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

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